

Technical Guide: Physicochemical Properties of 4-Amino-3-chloro-5-methylbenzoic Acid

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Compound of Interest

Compound Name: 4-Amino-3-chloro-5-methylbenzoic acid

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Introduction

4-Amino-3-chloro-5-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its application in research and development, particularly in areas such as drug design, where properties like solubility and lipophilicity are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. This technical guide provides a summary of the available physicochemical data, detailed experimental protocols for property determination, and visualizations of its synthesis and a relevant biological pathway.

Core Physicochemical Properties

Quantitative experimental data for several key physicochemical properties of **4-Amino-3-chloro-5-methylbenzoic acid** are not readily available in public literature. However, its basic molecular properties have been established.

Property	Value	Source
IUPAC Name	4-Amino-3-chloro-5-methylbenzoic acid	N/A
CAS Number	157069-52-8	N/A
Molecular Formula	C ₈ H ₈ ClNO ₂	N/A
Molecular Weight	185.61 g/mol	N/A
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
pKa	Data not available	N/A
Water Solubility	Data not available	N/A
LogP	Data not available	N/A

Experimental Protocols

Given the absence of specific experimental data for **4-Amino-3-chloro-5-methylbenzoic acid**, this section outlines detailed, generalized protocols for the determination of key physicochemical properties applicable to this class of organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.

Methodology:

- Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.
- Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is the melting point of the substance. A narrow melting range (0.5-1 °C) is indicative of a pure compound.[1]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amino-substituted carboxylic acid, two pKa values corresponding to the carboxylic acid and the amino group can be expected.

Methodology:

- Solution Preparation: A precise weight of the compound is dissolved in a known volume of deionized water or a suitable co-solvent if the compound has low water solubility. The initial concentration is typically in the range of 0.01 to 0.1 M.
- Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the acidic solution. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.
- Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point, where the acid has been completely neutralized by the base, is identified as the point of steepest inflection on the titration curve. The pKa is the pH at which half of the acid has been neutralized (i.e., at half the volume of the equivalence point). For a compound with two ionizable groups, two distinct equivalence points and corresponding pKa values may be observed.[2][3][4]

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology:

- Equilibration: An excess amount of the solid compound is added to a known volume of water in a sealed flask.
- Agitation: The flask is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: A filtered aliquot of the saturated solution is carefully removed and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of the differential solubility of a compound in a biphasic system of two immiscible liquids, typically octan-1-ol and water. It is a key indicator of a compound's lipophilicity.

Methodology:

- Phase Preparation: Equal volumes of octan-1-ol and water are pre-saturated with each other by vigorous mixing followed by separation.
- Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for the partitioning of the compound between the two layers.
- Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

- Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octan-1-ol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[\[9\]](#)[\[10\]](#)[\[11\]](#)

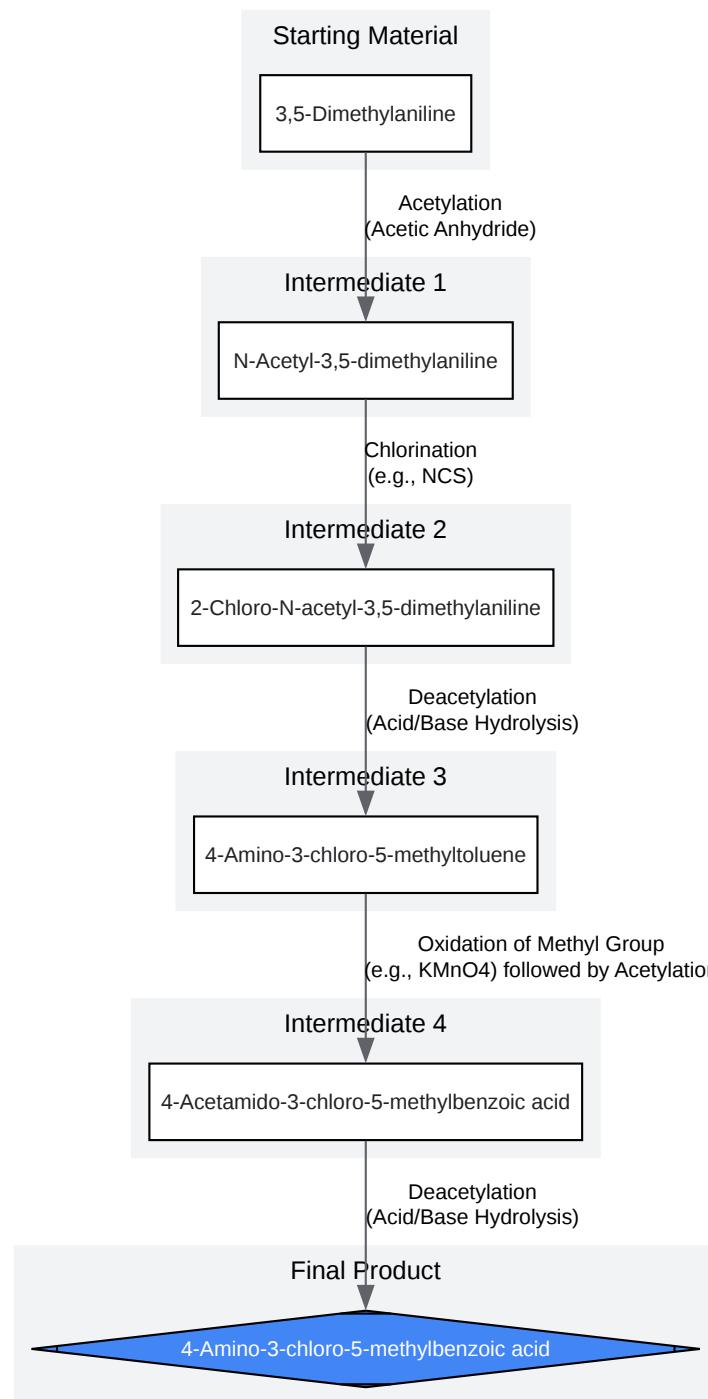
Synthesis and Biological Activity

While specific details on the synthesis of **4-Amino-3-chloro-5-methylbenzoic acid** are sparse in readily available literature, a plausible synthetic route can be conceptualized based on standard organic chemistry reactions. Furthermore, recent studies have highlighted the potential of derivatives of 4-amino-3-chloro benzoate esters as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[\[12\]](#)

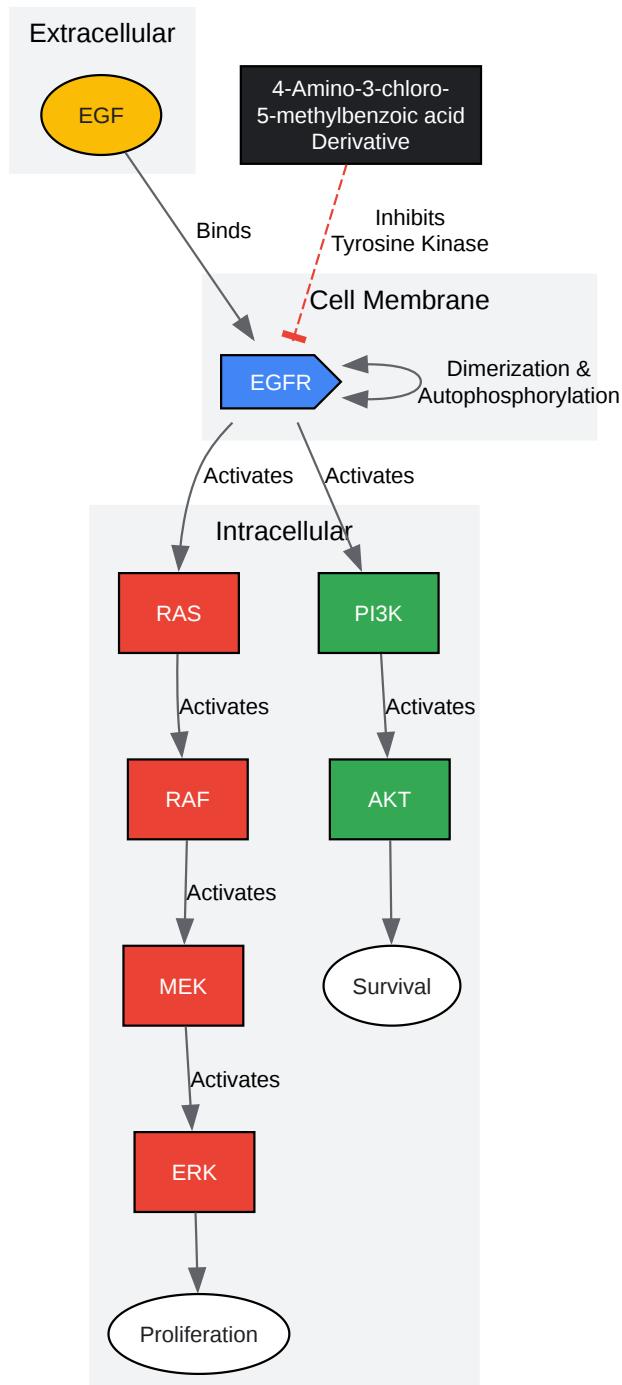
Conceptual Synthesis Pathway

The synthesis of **4-Amino-3-chloro-5-methylbenzoic acid** could potentially start from a readily available substituted toluene. The following diagram illustrates a logical sequence of reactions.

Conceptual Synthesis of 4-Amino-3-chloro-5-methylbenzoic acid



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